Lipophilicity Advantage Over Closest Analogs
2-(tert-Butyl)-4,5-diiodo-1H-imidazole exhibits a predicted octanol-water partition coefficient (LogP) of 3.80 [1], representing a 2.18 log-unit increase over unsubstituted 4,5-diiodoimidazole (LogP 1.62) [2] and a 0.84 log-unit increase over the isomeric 2-butyl-4,5-diiodoimidazole (LogP 2.96) [3]. This corresponds to an approximately 150-fold greater partition into the organic phase relative to the unsubstituted parent at equal concentration. The branched tert-butyl group provides superior lipophilicity compared to the linear n-butyl chain, despite identical molecular formula (C7H10I2N2) and molecular weight (375.98).
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.80 (predicted) |
| Comparator Or Baseline | 4,5-Diiodoimidazole (CAS 15813-09-9): LogP 1.62; 2-Butyl-4,5-diiodoimidazole (CAS 154371-61-6): LogP 2.96 |
| Quantified Difference | +2.18 log units vs. 4,5-diiodoimidazole; +0.84 log units vs. n-butyl isomer (approx. 150-fold and 7-fold organic-phase preference, respectively) |
| Conditions | Predicted LogP values (ACD/Labs or equivalent algorithm); all values from computational estimation |
Why This Matters
For procurement decisions in medicinal chemistry, a 2.18 log-unit LogP increase translates to substantially higher organic solubility and membrane permeability, making the tert-butyl analog preferable for cell-based assays and extraction protocols where the unsubstituted parent would partition poorly into organic phases.
- [1] Molaid. 4,5-Diiodo-2-tert-butylimidazole (CAS 885019-81-8) - Calculated Properties (LogP: 3.8). Molaid Chemical Database, MS_23758175. Available at: https://www.molaid.com/MS_23758175 (accessed 2026). View Source
- [2] BuildingBlock BOC Sciences. 4,5-Diiodoimidazole (CAS 15813-09-9) - Physicochemical Properties (LogP: 1.61890). Available at: https://buildingblock.bocsci.com (accessed 2026). View Source
- [3] Chemsrc. 2-Butyl-4,5-diiodoimidazole (CAS 154371-61-6) - Physicochemical Properties (LogP: 2.96150). Chemsrc Chemical Database. Available at: https://m.chemsrc.com/cas/154371-61-6_1090038.html (accessed 2026). View Source
